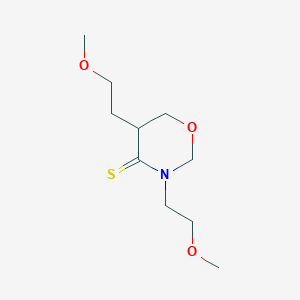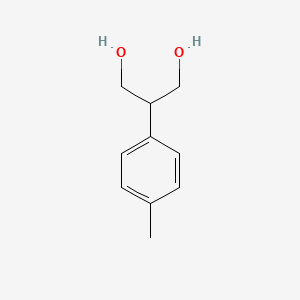
1,3-Propanediol, 2-p-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-p-tolyl- is an organic compound with the molecular formula C10H14O2. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a p-tolyl group. This compound is a colorless liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-p-tolyl- can be synthesized through various chemical routes. One common method involves the reaction of p-tolylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-p-tolyl- often involves the catalytic hydrogenation of p-tolylacrolein. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-tolylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form p-tolylpropanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
- p-Tolylacetic acid p-Tolylpropanol p-Tolylchloropropane
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-p-tolyl- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polyesters and polyurethanes.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-p-tolyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The p-tolyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability. Additionally, the hydroxyl groups can form hydrogen bonds with other molecules, affecting their solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: A simple diol with two hydroxyl groups, used in the production of polymers and as a solvent.
2,3-Butanediol: A diol with similar properties, used in the production of plastics and as a chemical intermediate.
1,4-Butanediol: Another diol used in the production of polyurethanes and as a solvent.
Uniqueness
1,3-Propanediol, 2-p-tolyl- is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can participate in specific interactions with other molecules, making it valuable in various applications where these properties are desired.
Eigenschaften
CAS-Nummer |
4424-32-2 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10-12H,6-7H2,1H3 |
InChI-Schlüssel |
VFUWTUIVNISCGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


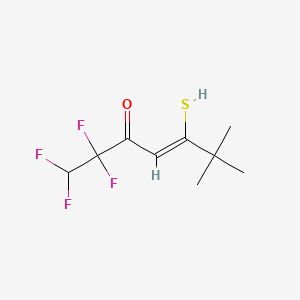
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
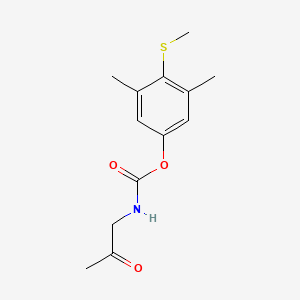
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
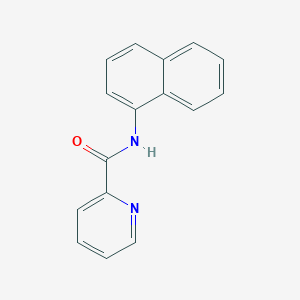
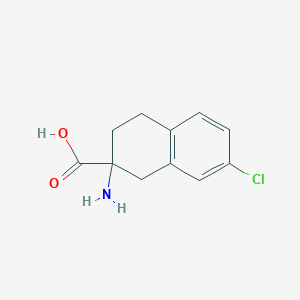
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
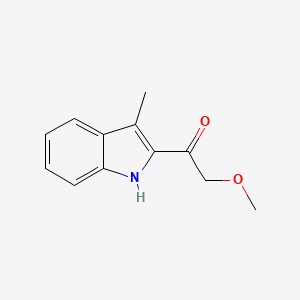

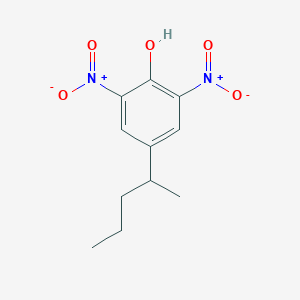
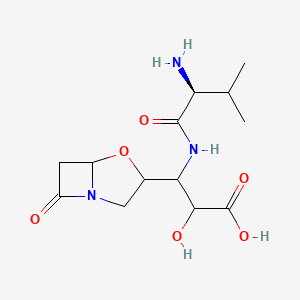
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
